Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate is a constrained bicyclic proline analogue with a 7-azanorbornane skeleton. Its molecular formula is C₉H₁₅NO₂ (free base) and C₉H₁₆ClNO₂ as the hydrochloride salt (CAS: 1217814-87-3), with a molecular weight of 205.68 g/mol for the hydrochloride form . The compound features a rigid bicyclo[2.2.1]heptane framework, which enforces specific stereochemical and electronic properties, making it valuable in peptide synthesis and drug design .
Properties
IUPAC Name |
ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-6-3-4-8(7)10-6/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYIEJIXPMWKPS-CSMHCCOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]2CC[C@@H]1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501182474 | |
| Record name | rel-Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217977-76-8 | |
| Record name | rel-Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217977-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclohexene Carboxylic Acid as a Starting Material
A foundational four-step synthesis begins with cyclohex-3-enecarboxylic acid, as detailed in a 1995 protocol. The sequence involves:
- Curtius Reaction : Conversion to an isocyanate intermediate via treatment with diphenylphosphoryl azide (DPPA) and triethylamine.
- Stereoselective Bromination : Reaction with bromine in dichloromethane yields benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamate as the major diastereomer (dr > 4:1).
- Intramolecular Cyclization : Sodium hydride-mediated elimination generates the bicyclic core, with the ester group introduced via subsequent alkylation.
This method achieves an overall yield of 28% but requires careful control of reaction conditions to minimize dimerization.
Stereochemical Outcomes
X-ray crystallography confirms the (1S,2S,4R) configuration arising from the transannular cyclization step, where the ester group occupies the exo position. Competing pathways leading to the (1R,2R,4S) enantiomer are suppressed by using enantiopure starting materials or chiral auxiliaries.
Palladium-Catalyzed Cross-Coupling and Hydrogenation
Suzuki-Miyaura Coupling
A 2012 Chinese patent (CN102633804A) outlines a route leveraging palladium catalysis:
- Borylation : Treatment of 7-azabicyclo[2.2.1]hept-2-ene with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 yields the corresponding boronic ester.
- Cross-Coupling : Reaction with ethyl 2-bromoacetate under Suzuki conditions forms the ethyl ester precursor.
- Hydrogenation : Catalytic hydrogenation (H2, PtO2) saturates the bicyclic system, affording the target compound in 65% yield over three steps.
Key Advantages :
- Avoids harsh bromination conditions.
- Enables late-stage functionalization for derivative synthesis.
Radical Cyclization and Functional Group Interconversion
Free Radical-Mediated Ring Closure
Hof et al. (2009) demonstrated the utility of N-sulfonyl precursors in radical cyclizations:
- Precursor Synthesis : Ethyl 2-(N-sulfonylamino)cyclohex-3-enecarboxylate is treated with tributyltin hydride and AIBN.
- Cyclization : The transient carbon radical undergoes 5-exo-trig cyclization, forming the bicyclic framework with >90% diastereoselectivity.
- Esterification : Direct treatment with ethanol and HCl yields the ethyl ester.
This method’s reliance on stoichiometric tin reagents limits industrial applicability but remains valuable for small-scale enantioselective synthesis.
Asymmetric Synthesis via Chiral Pool Derivatives
Enantiopure 7-Azabicycloheptane-2-ol
A 2004 study utilized (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-ol as a chiral template:
- Mitsunobu Reaction : Coupling with ethyl glyoxylate using DIAD and PPh3 installs the ester group with retention of configuration.
- Oxidation-Reduction Sequence : TEMPO-mediated oxidation to the ketone followed by NaBH4 reduction ensures high enantiomeric excess (ee > 98%).
Yield : 42% over two steps, with purity confirmed by chiral HPLC.
Comparative Analysis of Methodologies
Critical Observations :
- The Suzuki route offers superior yields and scalability but requires specialized catalysts.
- Radical methods provide high diastereoselectivity but face reagent toxicity concerns.
- Chiral pool approaches guarantee enantiopurity but depend on costly starting materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and receptor binding.
Industry: The compound can be used in the synthesis of complex organic molecules, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Structural and Stereochemical Differences
Key Analogues :
Methyl (1S,2R,4R)-2-(Thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate (CAS: N/A) Substituent: Thien-2-yl group at C2. Ester Group: Methyl instead of ethyl. Stereochemistry: (1S,2R,4R) vs. (1S,2S,4R) in the target compound. Application: Used as a proline-α-amino acid chimera .
tert-Butyl (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 134003-84-2)
- Additional Nitrogen: Contains a diazabicyclo framework.
- Ester Group: tert-Butyl instead of ethyl.
- Application: Intermediate in heterocyclic drug synthesis .
Ethyl (1R,2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 921755-43-3)
Table 1: Structural Comparison
| Compound | Substituent | Ester Group | Skeleton | Stereochemistry |
|---|---|---|---|---|
| Ethyl (1S,2S,4R)-7-azabicyclo[...] | None | Ethyl | 7-azabicyclo[2.2.1] | (1S,2S,4R) |
| Methyl (1S,2R,4R)-2-(thien-2-yl)-[...] | Thien-2-yl at C2 | Methyl | 7-azabicyclo[2.2.1] | (1S,2R,4R) |
| tert-Butyl (1R,4R)-2,5-diazabicyclo[...] | None | tert-Butyl | 2,5-diazabicyclo[2.2.1] | (1R,4R) |
Physical and Chemical Properties
- Melting Points: Ethyl (1S,2S,4R)-7-azabicyclo[...] hydrochloride: Not explicitly reported, but similar bicyclic esters (e.g., methyl derivatives) melt at 128–166°C . Methyl (1S,2R,4R)-2-(thien-2-yl)-[...]: 128–130°C for enantiopure forms .
- Boiling Points :
- Spectroscopic Data :
Q & A
Q. Key Data :
| Derivative | Amide Nitrogen Pyramidalization (°) | Method | Reference |
|---|---|---|---|
| N-benzoyl-2-phenyl | 30 | X-ray/DFT | |
| N-acetyl-2-phenyl | 18 | DFT |
Advanced: How to resolve contradictions in synthetic yields for 7-azabicyclo[2.2.1]heptane derivatives?
Answer:
Discrepancies arise from catalyst choice and reaction scalability :
- Low-yield routes (18%) rely on PtO₂-catalyzed hydrogenation, while high-yield routes (36%) use Pd-bisimidazol-2-ylidene complexes for cross-coupling amination .
- Optimization : Scale-up to 40 grams is achievable via asymmetric Diels-Alder reactions starting from chiral oxazolones (e.g., derived from R-glyceraldehyde) .
Advanced: What experimental strategies validate the incorporation of this compound into bioactive peptides?
Answer:
- Solid-Phase Peptide Synthesis (SPPS) : Incorporate methyl (1S,2S,4R)-N-benzoyl-2-phenyl-7-azabicyclo[2.2.1]heptane-1-carboxylate into dipeptides using Fmoc chemistry.
- Biological Assays : Improved metabolic stability (e.g., 3-fold longer half-life vs. proline-containing peptides) in thrombin and HIV-1 protease inhibitors .
Methodological: How to design HPLC protocols for enantiomer resolution of similar bicyclic amino acids?
Answer:
- Column : Chiralpak AD-H or OD-H for high enantioselectivity.
- Mobile Phase : Hexane/isopropanol (85:15 to 95:5) with 0.1% trifluoroacetic acid.
- Flow Rate : 1–2 mL/min, with detection at 220 nm .
Data Contradiction: Why do computational and experimental conformational analyses sometimes diverge?
Answer:
- Solvent Effects : DFT calculations often assume gas-phase conditions, whereas X-ray data reflect solid-state packing.
- Example : The calculated β-turn propensity for (1S,2S,4R)-N-benzoyl-2-phenyl-7-azabicyclo[2.2.1]heptane differs by 15% from crystallographic data due to intermolecular H-bonding in the solid state .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
